molecular formula C20H22N2O6 B298085 methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No. B298085
M. Wt: 386.4 g/mol
InChI Key: QTJXJBGCVGSMHW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate is a compound with potential applications in the field of medicinal chemistry. It is a derivative of 2-(3,4-dimethoxyphenyl)acetic acid, which has been reported to possess anti-inflammatory and analgesic properties. The synthesis of this compound involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid hydrazide with ethyl 3-(bromomethyl)benzoate, followed by esterification with methanol and hydrolysis to obtain the final product.

Mechanism of Action

The mechanism of action of methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and physiological effects:
Methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been reported to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate in lab experiments is its potential anticancer activity against various cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate. One direction is to further investigate its mechanism of action, in order to better understand how it exerts its anticancer and anti-inflammatory effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Finally, future research could focus on the development of more efficient synthesis methods for this compound, in order to facilitate its production on a larger scale.

Synthesis Methods

The synthesis of methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate involves several steps. Initially, 2-(3,4-dimethoxyphenyl)acetic acid hydrazide is reacted with ethyl 3-(bromomethyl)benzoate to obtain the corresponding hydrazone intermediate. This intermediate is then esterified with methanol to form the methyl ester. Finally, hydrolysis of the ester with sodium hydroxide yields the desired product.

Scientific Research Applications

Methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colorectal cancer. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

Product Name

methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[3-[(E)-[[2-(3,4-dimethoxyphenyl)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H22N2O6/c1-25-17-8-7-14(10-18(17)26-2)11-19(23)22-21-12-15-5-4-6-16(9-15)28-13-20(24)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,23)/b21-12+

InChI Key

QTJXJBGCVGSMHW-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)OC)OC

SMILES

COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)OC

Origin of Product

United States

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